molecular formula C13H19ClN2O3S B4875548 1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

Cat. No.: B4875548
M. Wt: 318.82 g/mol
InChI Key: QMEVKWKGAGANLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group linked to a methanesulfonamide moiety, with a morpholine-containing ethylamine side chain. Sulfonamides are widely explored in medicinal and polymer chemistry due to their versatility in hydrogen bonding, solubility, and biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c14-13-3-1-2-12(10-13)11-20(17,18)15-4-5-16-6-8-19-9-7-16/h1-3,10,15H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEVKWKGAGANLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves the reaction of 3-chlorophenylamine with methanesulfonyl chloride to form an intermediate, which is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other methanesulfonamide derivatives with variations in aromatic substituents, heterocycles, and side chains. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(3-Chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide C₁₃H₁₇ClN₂O₃S* ~330.8 Morpholine side chain, 3-chlorophenyl group N/A
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 227.68 Simpler structure: chloro and methyl on phenyl ring
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₆H₁₈FN₃O₃S 359.40 Pyrimidine core, fluorophenyl, and isopropyl groups
N-(2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide C₉H₁₃Cl₂N₂O₂S₂ 345.87 Thiophene ring, dichloro substituents

*Calculated based on structural components.

  • Substituent Influence :
    • The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to the 4-fluorophenyl in pyrimidine derivatives .
    • The morpholine side chain improves water solubility relative to simpler analogs like N-(3-chloro-4-methylphenyl)methanesulfonamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.